
Potassium 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline-6-carboxylate with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid, hydrochloric acid, and oxalyl chloride.
Substitution: Reagents like sodium hydroxide and DMAP are used for the initial protection of the amine group.
Major Products Formed
The major product formed from the deprotection of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is the free amine, which can then be used in further synthetic applications .
Wissenschaftliche Forschungsanwendungen
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate primarily involves the protection of the amine group. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
- Potassium 2-(Boc-aminoethyl)trifluoroborate
Uniqueness
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific structure, which includes a tetrahydroisoquinoline core and a Boc-protected amine. This combination provides stability and reactivity that are advantageous in multi-step organic synthesis. The compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C15H18KNO4 |
|---|---|
Molekulargewicht |
315.41 g/mol |
IUPAC-Name |
potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C15H19NO4.K/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16;/h4-5,8H,6-7,9H2,1-3H3,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
ADJLBTCNSSCRGF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)
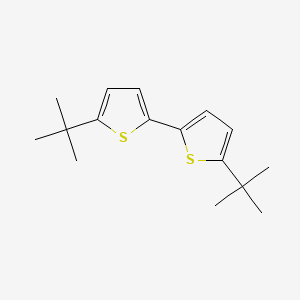
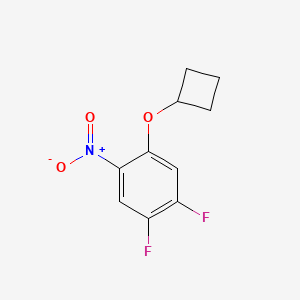
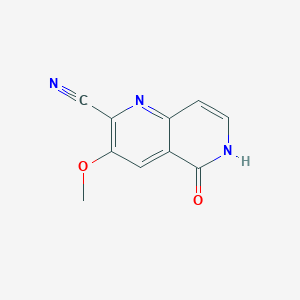

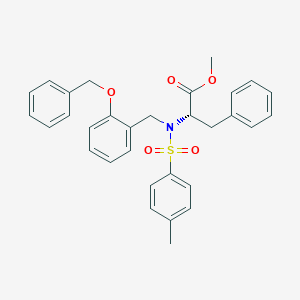
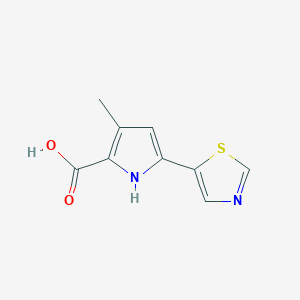
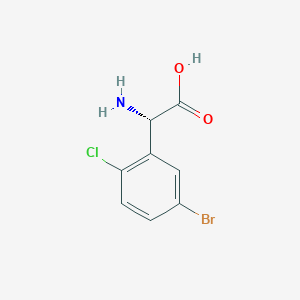

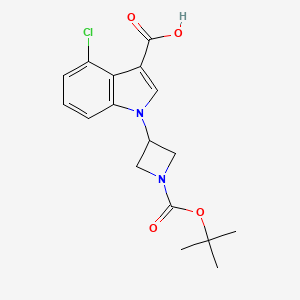

![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
